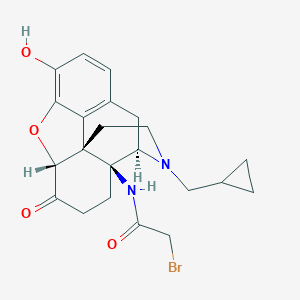![molecular formula C9H16O5S B139696 1,4-Dioxaspiro[4.5]decan-8-yl methanesulfonate CAS No. 141120-33-4](/img/structure/B139696.png)
1,4-Dioxaspiro[4.5]decan-8-yl methanesulfonate
Übersicht
Beschreibung
1,4-Dioxaspiro[4.5]decan-8-yl methanesulfonate is a chemical compound with the molecular formula C9H16O5S and a molecular weight of 236.29 g/mol . It is a spiro compound, characterized by a unique bicyclic structure that includes a spiro linkage between two rings. This compound is primarily used in research and development and is not intended for medicinal or household use .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Dioxaspiro[4.5]decan-8-yl methanesulfonate can be synthesized through the reaction of 1,4-dioxaspiro[4.5]decan-8-ol with methanesulfonyl chloride in the presence of triethylamine. The reaction is typically carried out in dichloromethane at temperatures ranging from 0°C to room temperature . The reaction mixture is stirred for about an hour, and the product is then isolated and purified .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis process can be scaled up using standard organic synthesis techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Dioxaspiro[4.5]decan-8-yl methanesulfonate primarily undergoes substitution reactions due to the presence of the methanesulfonate group. This group is a good leaving group, making the compound reactive towards nucleophiles.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in reactions with this compound include amines, alcohols, and thiols.
Solvents: Dichloromethane, dimethylformamide (DMF), and tetrahydrofuran (THF) are commonly used solvents.
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures, under inert atmosphere conditions to prevent oxidation.
Major Products
The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine would yield an amine-substituted spiro compound, while reaction with an alcohol would yield an ether-substituted spiro compound.
Wissenschaftliche Forschungsanwendungen
1,4-Dioxaspiro[4.5]decan-8-yl methanesulfonate is used in various scientific research applications, including:
Chemistry: It serves as a building block in the synthesis of more complex spiro compounds and heterocycles.
Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: While not used directly as a drug, it is involved in the synthesis of potential pharmaceutical intermediates.
Industry: It is used in the development of new materials, including polymers and biolubricants.
Wirkmechanismus
The mechanism of action of 1,4-dioxaspiro[4.5]decan-8-yl methanesulfonate involves its reactivity as an electrophile due to the presence of the methanesulfonate group. This group can be displaced by nucleophiles, leading to the formation of new chemical bonds. The spiro structure also imparts unique steric and electronic properties, influencing its reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dioxaspiro[4.4]nonane: Another spiro compound with a similar structure but a different ring size.
1,4-Dioxaspiro[5.5]undecane: A spiro compound with a larger ring size, offering different steric properties.
Methanesulfonate Esters: Compounds with similar functional groups but different core structures.
Uniqueness
1,4-Dioxaspiro[4.5]decan-8-yl methanesulfonate is unique due to its specific spiro structure, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of complex molecules and materials .
Eigenschaften
IUPAC Name |
1,4-dioxaspiro[4.5]decan-8-yl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O5S/c1-15(10,11)14-8-2-4-9(5-3-8)12-6-7-13-9/h8H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSLHQJJTBVYMJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1CCC2(CC1)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60566197 | |
| Record name | 1,4-Dioxaspiro[4.5]decan-8-yl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60566197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141120-33-4 | |
| Record name | 1,4-Dioxaspiro[4.5]decan-8-yl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60566197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
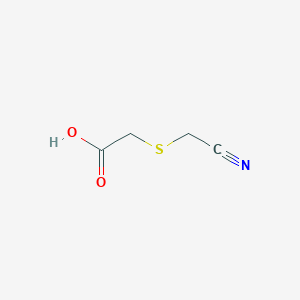
![2-[2-[(1aS,7aS)-5-oxo-1a,2-dihydro-1H-cyclopropa[c]indole-3-carbonyl]-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carbonyl]-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide](/img/structure/B139615.png)
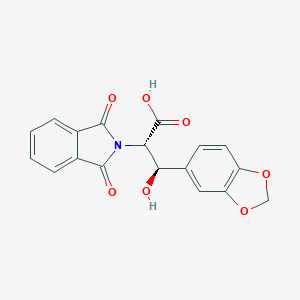
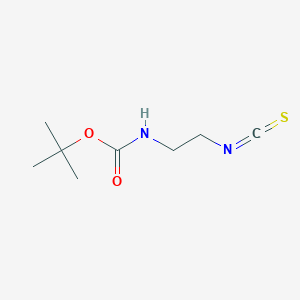
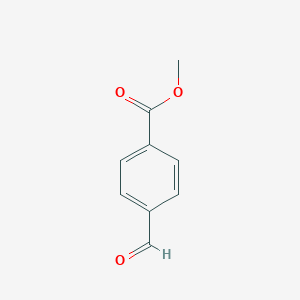
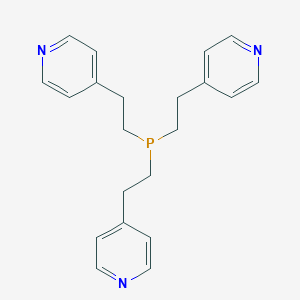

![3,4-Bis[(oxan-2-yl)oxy]benzaldehyde](/img/structure/B139627.png)

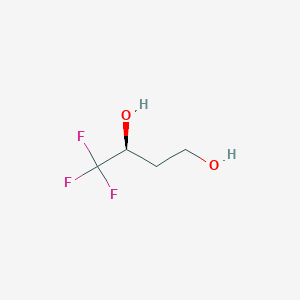
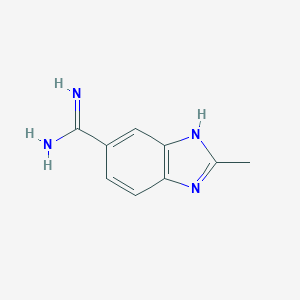
![Ethanone, 1-[2-hydroxy-4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-](/img/structure/B139638.png)
![(2S)-2-aminopentanedioic acid;2-(3',3'-dimethyl-6-nitrospiro[chromene-2,2'-indole]-1'-yl)ethanol](/img/structure/B139639.png)
